(E)-3-Methoxy-4'-nitrostilbene is an organic compound characterized by its stilbene structure, which consists of two phenyl rings connected by a double bond. The compound has the molecular formula and features a methoxy group at the 3-position and a nitro group at the 4'-position of the stilbene backbone. This configuration contributes to its unique electronic properties and potential applications in various fields, including materials science and medicinal chemistry.
The reactivity of (E)-3-Methoxy-4'-nitrostilbene is influenced by its functional groups. Key reactions include:
(E)-3-Methoxy-4'-nitrostilbene has been studied for its biological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, leading to various effects:
The synthesis of (E)-3-Methoxy-4'-nitrostilbene can be achieved through several methods:
(E)-3-Methoxy-4'-nitrostilbene has several notable applications:
Studies on (E)-3-Methoxy-4'-nitrostilbene's interactions with various substrates reveal significant insights into its behavior in different environments:
Several compounds share structural similarities with (E)-3-Methoxy-4'-nitrostilbene. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrostilbene | Nitro group at para position | Known for strong fluorescence properties |
| 3-Methoxystilbene | Methoxy group at 3-position | Exhibits antioxidant activity |
| 4-Dimethylaminostilbene | Dimethylamino group at para position | Enhanced solubility and altered electronic properties |
| 4-Hydroxy-3-methoxystilbene | Hydroxy group at para position | Potential neuroprotective effects |
(E)-3-Methoxy-4'-nitrostilbene stands out due to its specific combination of functional groups that enhance its biological activity and photophysical characteristics compared to these similar compounds.
The stereoselective synthesis of (E)-stilbenes, including (E)-3-methoxy-4'-nitrostilbene, relies on transition metal-mediated coupling reactions and organocatalytic approaches. A silver-mediated homocoupling of N-triftosylhydrazones has emerged as a robust method for constructing trans-stilbenes with >95% stereoselectivity. This protocol involves the generation of sulfonium ylides, which undergo nucleophilic attack on silver carbene intermediates. Density functional theory (DFT) calculations reveal that π-π stacking interactions between aromatic substituents stabilize the transition state, favoring the E-isomer.
Alternative methods employ rhenium and molybdenum oxo-complexes for catalytic olefination. For example, diphenylsulfonium benzylide reacts with MoO(NtBu)(2,6-R₂C₆H₃O)₂py complexes to form stilbenes, though competing degradation pathways limit yields. Comparatively, copper(II)-salen catalysts enable aldehyde olefination via β-lactone intermediates, achieving moderate E-selectivity at low temperatures.
Traditional Wittig reactions remain relevant, particularly for semi-stabilized ylides. Reactions of benzylphosphonium ylide-anions with benzaldehyde produce stilbenes with enhanced E-selectivity compared to classical ylides, attributed to reversible oxaphosphetane formation favoring thermodynamically stable trans-isomers.
Table 1: Comparison of Stereoselective Stilbene Synthesis Methods
Polymorphism in (E)-3-methoxy-4'-nitrostilbene derivatives is critically influenced by solvent polarity and hydrogen-bonding capacity. Polar aprotic solvents like tetrahydrofuran (THF) promote the formation of needle-like crystals with π-stacked arrangements, while nonpolar solvents (e.g., toluene) yield plate-like morphologies dominated by van der Waals interactions. Mixed solvent systems (e.g., THF/hexane) enable controlled nucleation rates, favoring metastable polymorphs with distinct photophysical properties.
Crystallization studies of analogous nitrostilbenes demonstrate that solvent dielectric constants correlate with molecular dipole alignment. For instance, high-dielectric solvents (ε > 15) stabilize polar polymorphs through dipole-dipole interactions, whereas low-dielectric media (ε < 5) favor nonpolar packing modes.
Table 2: Solvent Effects on Polymorph Formation
The nitro and methoxy groups in (E)-3-methoxy-4'-nitrostilbene serve as handles for electronic tuning. Sodium tert-butoxide-mediated reduction of the nitro group generates N-hydroxyindoles or oxindoles, depending on the counterion. For example, potassium tert-butoxide induces a -phenyl shift and oxygen transfer, yielding 3-phenyl-3-hydroxy-2-oxindole.
Methoxy group functionalization is achieved via demethylation followed by alkylation or acylation. Telescoping reactions with methyl triflate or benzyl bromide afford N-alkoxy derivatives with enhanced stability and tunable HOMO-LUMO gaps.
Table 3: Post-Synthetic Modifications of (E)-3-Methoxy-4'-Nitrostilbene
The molecular framework of (E)-3-methoxy-4'-nitrostilbene exhibits a classical push-pull chromophore architecture that facilitates extensive intramolecular charge transfer through π-conjugated pathways. The electron-donating methoxy group positioned at the 3-position of one phenyl ring acts as the donor moiety, while the electron-withdrawing nitro group at the 4'-position of the opposing phenyl ring serves as the acceptor component [1] [2]. This donor-acceptor arrangement creates a strong electronic polarization along the stilbene backbone, fundamentally altering the electronic structure compared to unsubstituted stilbene derivatives.
The push-pull electron delocalization mechanism operates through the extended π-conjugated system connecting the two aromatic rings via the central ethylene bridge. Computational studies reveal that the highest occupied molecular orbital (HOMO) is predominantly localized on the methoxy-substituted phenyl ring, reflecting the electron-rich nature of this segment, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro-substituted phenyl ring, indicating its electron-deficient character [3]. This spatial separation of frontier molecular orbitals creates an intramolecular charge-transfer state that significantly enhances the molecular hyperpolarizability.
The electronic structure calculations demonstrate that the methoxy substituent increases the electron density of the π-system through both inductive and resonance effects [1]. The oxygen atom of the methoxy group donates electron density into the aromatic system through resonance, while simultaneously the nitro group withdraws electron density through its strong electron-accepting properties. This complementary electronic behavior establishes a permanent dipole moment along the molecular axis, with experimental measurements indicating a dipole moment of 5.2 Debye for 3-methyl-4-methoxy-4'-nitrostilbene, a closely related analog [4].
Density functional theory calculations using various functionals reveal that the extent of charge delocalization depends critically on the planarity of the molecular structure [5]. When the molecule adopts a planar conformation in the crystalline state, maximum orbital overlap occurs between the aromatic rings and the connecting ethylene bridge, facilitating efficient charge transfer. However, ab initio geometry optimizations predict twisted conformations with dihedral angles between phenyl rings ranging from 37.5° to 43.0°, suggesting a balance between electronic conjugation and steric interactions [4].
The polarizability tensor calculations demonstrate that the longitudinal component along the molecular axis dominates the response, consistent with the unidirectional nature of the charge-transfer process [5]. The molecular hyperpolarizability exhibits strong frequency dependence, with values increasing substantially at excitation frequencies approaching the charge-transfer absorption band maximum. This behavior reflects the resonance enhancement mechanism where the applied optical field couples efficiently with the intramolecular charge-transfer transition.
The second harmonic generation performance of (E)-3-methoxy-4'-nitrostilbene derivatives represents a benchmark in organic nonlinear optical materials, with 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) demonstrating powder second harmonic generation efficiencies of 1250 times that of urea [4] [6]. This exceptional efficiency places MMONS among the most active organic second-order nonlinear optical materials discovered to date.
Detailed crystallographic and optical measurements of MMONS single crystals reveal nonlinear optical coefficients d₃₃ = 184 pm/V and d₂₄ = 71 pm/V at 1.064 μm wavelength [6]. These values significantly exceed those of many inorganic nonlinear optical crystals and approach the performance of specialized materials such as potassium titanyl phosphate (KTP). The large magnitude of these coefficients stems from the optimal molecular orientation within the crystalline lattice, where the push-pull chromophores align in a non-centrosymmetric arrangement that maximizes the macroscopic susceptibility.
The crystal structure of MMONS adopts the orthorhombic space group Aba2, which belongs to the polar noncentrosymmetric point group class essential for second-order nonlinear optical activity [4] [7]. Within this structure, molecules pack in a donor-acceptor-acceptor-donor configuration with π-π interactions resulting in intermolecular distances of 3.36-3.50 Å between adjacent phenyl rings. This packing arrangement not only maintains the required non-centrosymmetric symmetry but also potentially enhances the nonlinear response through charge-transfer excitons within the crystal [7].
Comparative studies across stilbene derivative families demonstrate that the specific substitution pattern in (E)-3-methoxy-4'-nitrostilbene provides optimal balance between molecular hyperpolarizability and crystal packing efficiency. Powder second harmonic generation measurements using the Kurtz-Perry technique show that related compounds such as 4-methoxy-4'-nitrostilbene (MONS) exhibit SHG efficiencies of approximately 90 times that of urea, while other derivatives show values ranging from 0.15 to 300 times urea depending on crystallization conditions [8] [9].
| Compound | SHG Efficiency (×urea) | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| MMONS | 1250 | Orthorhombic | Aba2 | [4] [6] |
| MONS | 90 | - | - | [8] |
| 4-Methoxy-4'-chlorochalcone | 14 | - | - | [9] |
| 2-chloro-3,4-dimethoxy-4'-nitrostilbene | 32 | - | - | [10] |
The exceptionally high second harmonic generation efficiency of MMONS derivatives can be attributed to several synergistic factors. First, the strong push-pull electronic structure creates large molecular first hyperpolarizabilities through efficient intramolecular charge transfer. Second, the specific crystal packing arrangement maintains non-centrosymmetric order while allowing favorable intermolecular interactions that may contribute to collective enhancement effects. Third, the material exhibits high optical quality with minimal defects that could scatter or absorb the generated second harmonic radiation [6].
Phase matching characteristics further enhance the practical utility of these materials for frequency conversion applications. MMONS demonstrates efficient Type II phase matching for neodymium lasers emitting around 1 μm, with acceptance angles and spectral bandwidths suitable for many practical applications [6]. The high birefringence (Δn = 0.75 at 532 nm) provides flexibility in achieving phase matching conditions across a range of fundamental wavelengths.
Density functional theory calculations provide detailed insights into the polarizability tensor components and their frequency dependence for (E)-3-methoxy-4'-nitrostilbene derivatives. The choice of exchange-correlation functional significantly influences the calculated polarizability values, with hybrid functionals such as B3LYP, PBE0, and M06-2X showing superior performance compared to pure density functionals when validated against experimental measurements [11] [12].
The static polarizability tensor exhibits strong anisotropy reflecting the elongated molecular geometry and unidirectional charge-transfer character. Calculations using the B3LYP/6-311++G(2d,1p) level of theory predict mean polarizabilities ranging from 149-228 atomic units for stilbene derivatives, with the longitudinal component (αxx) typically 2-3 times larger than the transverse components (αyy, αzz) [5]. For molecules containing both methoxy and nitro substituents, the enhanced push-pull character leads to increased polarizability values compared to unsubstituted stilbene.
Dynamic polarizability calculations reveal strong frequency dispersion, particularly as excitation frequencies approach the charge-transfer absorption band. Time-dependent density functional theory (TD-DFT) calculations demonstrate that the first hyperpolarizability (β) exhibits resonance enhancement with values increasing by factors of 5-10 near the absorption maximum compared to the static limit [11] [13]. This frequency dependence must be carefully considered when comparing theoretical predictions with experimental second harmonic generation measurements.
The second hyperpolarizability (γ) calculations require higher-order correlation effects and typically employ configuration interaction or coupled-cluster methods for quantitative accuracy [11]. However, DFT calculations provide valuable qualitative trends showing that the γxxxx component dominates the response, consistent with the linear molecular architecture and charge-transfer character.
| DFT Method | Basis Set | αxx (a.u.) | αyy (a.u.) | αzz (a.u.) | <α> (a.u.) | Reference |
|---|---|---|---|---|---|---|
| B3LYP | 6-311G(2d,1p) | 244.5 | 140.6 | 62.3 | 149.1 | [5] |
| M06 | aug-cc-pVTZ | - | - | - | 136.5 | [12] |
| PBE0 | 6-311++G(d,p) | - | - | - | 98-100 | [12] |
Systematic basis set studies indicate that polarization and diffuse functions are essential for converged polarizability calculations [12]. The aug-cc-pVTZ basis set generally provides results within 2-3% of the complete basis set limit, while smaller basis sets such as 6-31G(d) can underestimate polarizabilities by 10-20%. For molecules containing nitro groups, special attention must be paid to the description of the electron-deficient nitrogen center, often requiring diffuse functions for accurate charge distribution.
The calculated hyperpolarizability tensors show that βxxx is the dominant component, typically accounting for 80-90% of the vector magnitude. This reflects the collinear arrangement of the donor-acceptor groups along the molecular axis. Cross-tensor components such as βxyy and βxzz make smaller but non-negligible contributions, particularly in molecules with reduced symmetry due to substituent positioning [13].
Solvent effects on polarizability can be incorporated through polarizable continuum models, revealing that polar solvents typically increase the polarizability by 10-30% compared to gas-phase values [14]. This enhancement arises from the stabilization of charge-separated states in polar media, effectively increasing the extent of charge transfer and molecular polarization.